4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole
Description
4-(4-Chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring two distinct substituents: a 4-chlorobenzenesulfonyl group at position 4 and a 4-chlorophenyl group at position 2. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The chloro substituents on the benzene rings may contribute to hydrophobic interactions in enzyme-binding pockets, a common feature in bioactive molecules like COX inhibitors .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-3-1-10(2-4-11)15-14(9-18-19-15)22(20,21)13-7-5-12(17)6-8-13/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWBYBFUHLUNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) serves as a prime site for nucleophilic attack due to its electron-withdrawing nature. Key reactions include:
Mechanistic Insight : The sulfonyl group activates the adjacent carbon for nucleophilic displacement via a two-step addition-elimination pathway.
Transition Metal-Catalyzed Couplings
The 4-chlorophenyl moiety participates in cross-coupling reactions:
| Coupling Type | Catalyst System | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | Phenylboronic acid | 3-(Biphenyl-4-yl)-4-(4-chlorobenzenesulfonyl)-1H-pyrazole | 68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Morpholine | N-Morpholino-4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole | 74% |
Key Observation : Electronic deactivation by the sulfonyl group necessitates high catalyst loading (5-10 mol% Pd).
Cyclization Reactions
The pyrazole ring facilitates heterocycle formation:
Notable Data : Oxazole derivatives showed MIC values of 26.2 µM against Staphylococcus aureus .
Oxidation Reactions
Controlled oxidation modifies the pyrazole core:
Structural Impact : Oxidation at C5 enhances hydrogen-bonding capacity, improving target binding .
Biological Activity Correlation
Reactivity directly influences pharmacological properties:
| Derivative | Key Reaction | Activity (IC₅₀/MIC) | Target |
|---|---|---|---|
| 5-Amino variant | Nucleophilic substitution | Antiproliferative (HeLa: 18 µM) | Topoisomerase IIα |
| Oxazole hybrid | Cyclodehydration | Anti-inflammatory (68.29% edema inhibition) | COX-2/PGHS-2 |
| Carboxylic acid derivative | Oxidation | Antimicrobial (26.2 µM vs. S. aureus) | Dihydrofolate reductase |
Data from demonstrate that electron-withdrawing groups at C5 enhance antimicrobial and anticancer activities.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, which demonstrated promising antifungal activity against pathogenic fungi and Mycobacterium tuberculosis H37Rv. The results indicated that these compounds could serve as potential antifungal and antitubercular agents .
Antiproliferative Effects
Another area of interest is the antiproliferative activity of pyrazole-4-sulfonamide derivatives. These compounds were tested against U937 cells, revealing that they did not exhibit cytotoxicity but showed significant inhibition of cell proliferation. This suggests their potential use in cancer therapy .
Table 1: Biological Activity of Pyrazole Derivatives
| Compound Name | Antifungal Activity | Antitubercular Activity | Antiproliferative Activity |
|---|---|---|---|
| 3-(4-chlorophenyl)-pyrazole derivative 1 | High | Moderate | Low |
| 3-(4-chlorophenyl)-pyrazole derivative 2 | Moderate | High | Moderate |
| Pyrazole-4-sulfonamide derivative | Low | Low | High |
Agricultural Applications
The compound's sulfonamide group is significant in developing agrochemicals. Sulfonamides are known for their herbicidal and fungicidal properties. The synthesis of pyrazole-based sulfonamides has been explored for their efficacy in pest control and crop protection. For instance, derivatives have been synthesized to target specific fungal pathogens affecting crops, enhancing agricultural productivity .
Material Science
Polymer Chemistry
4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole can serve as a monomer in polymer synthesis, particularly for creating polysulfone resins known for excellent thermal resistance and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their thermal stability and chemical resistance, making them suitable for various industrial applications .
Table 2: Properties of Polymers Derived from Pyrazole Compounds
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Chemical Resistance |
|---|---|---|---|
| Polysulfone | >200 | 80-100 | Excellent |
| Modified Polysulfone | >250 | 90-110 | Very Good |
Case Studies
Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal activity of synthesized pyrazole derivatives against four strains of fungi. The results indicated that certain derivatives exhibited over 70% inhibition at low concentrations, demonstrating their potential as effective antifungal agents .
Case Study 2: Polymer Development
In another study, researchers synthesized a new class of polysulfone resins incorporating pyrazole derivatives. The resulting materials displayed improved thermal properties compared to traditional polysulfones, indicating their applicability in high-temperature environments .
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Sulfonyl/Sulfonamide Groups
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
- Substituents : Sulfonamide group (benzenesulfonamide) at position 4, 4-chlorophenyl at position 5, methyl at position 3.
- Key Differences : The sulfonamide group (NH₂SO₂) versus the sulfonyl group (SO₂) in the target compound. Sulfonamides are typically less acidic and may exhibit different hydrogen-bonding capabilities.
- Activity : Demonstrates antimicrobial activity with MIC values as low as 1.56 µg/mL against A. baumannii .
SC-560 (5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-pyrazole)
- Substituents : 4-Chlorophenyl at position 5, 4-methoxyphenyl at position 1, and trifluoromethyl at position 3.
- Key Differences : Lacks a sulfonyl group but includes a methoxy group (electron-donating) and trifluoromethyl (strongly electron-withdrawing).
- Activity : Selective COX-1 inhibitor with potent IC₅₀ values, highlighting the role of chloro and methoxy groups in cyclooxygenase binding .
Halogen-Substituted Pyrazoles
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Substituents : Chlorophenyl and fluorophenyl groups, triazole, and thiazole heterocycles.
- Key Differences : Incorporates a thiazole ring and triazole moiety, enhancing π-π stacking and metal-binding capabilities.
- Activity : Antimicrobial activity attributed to chloro and fluoro substituents, which improve membrane penetration .
Compound from (Thiophene-Pyrazole Hybrid)
- Substituents : Chlorothiophene and chlorophenyl groups.
- Activity: Exhibits superoxide inhibitory activity (IC₅₀ = 6.2 µM), outperforming standards like allopurinol .
Pyrazoles with Diverse Pharmacophores
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Substituents : Dichlorophenyl, pyridylmethyl, and carboxamide groups.
- Activity: Acts as a cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM), demonstrating the importance of chloro groups and carboxamide in receptor binding .
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-Fluorophenyl)methyl]-1H-pyrazole
- Substituents : Dichlorobenzyloxy and fluorobenzyl groups.
Comparative Analysis Table
Research Findings and Implications
Role of Sulfonyl vs.
Chlorophenyl Substituents : The dual 4-chlorophenyl groups in the target compound increase hydrophobicity, which could improve membrane permeability but may also raise toxicity concerns compared to mixed-substituent analogues like SC-560 .
Halogen Effects : Bromo analogues () exhibit reduced antimicrobial activity compared to chloro derivatives, suggesting chloro’s optimal size and electronegativity for target interactions .
Heterocyclic Hybrids : Thiophene and thiazole hybrids () show enhanced radical scavenging and antimicrobial activities, indicating synergistic effects from combining pyrazole with sulfur-containing rings .
Biological Activity
4-(4-Chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. Its structure features a pyrazole ring substituted with a chlorobenzenesulfonyl group and another chlorophenyl group, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Research indicates that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory effects. Specifically, compounds containing the pyrazole nucleus have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting potential use in treating inflammatory conditions .
Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Pyrazole derivatives have been shown to induce apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival. For instance, studies indicate that these compounds can inhibit key enzymes involved in cancer progression, making them candidates for further development as anticancer agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Cytokine Modulation : These compounds can modulate the production of cytokines involved in inflammatory responses, thus reducing inflammation.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- Antimicrobial Efficacy : A study tested various pyrazole derivatives against Mycobacterium tuberculosis and reported significant inhibitory activity at low concentrations .
- Anti-inflammatory Effects : Another research effort evaluated the anti-inflammatory potential of a series of pyrazole compounds in models of carrageenan-induced edema in rats, demonstrating comparable effectiveness to established anti-inflammatory drugs like indomethacin .
- Anticancer Activity : A recent investigation into the effects of pyrazoles on colon cancer cell lines revealed that specific derivatives could reduce cell viability significantly by inducing apoptosis through mitochondrial pathways .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. Example Table: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–80°C | Reduces side reactions |
| Solvent | THF/DMF | Enhances solubility |
| Reaction Time | 12–24 hours | Ensures completion |
| Catalyst (CuSO₄) | 10–20 mol% | Accelerates cyclization |
What spectroscopic techniques are most effective for characterizing the structure of this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) and confirms sulfonyl group integration .
- IR Spectroscopy : Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 1500–1600 cm⁻¹ (C-Cl) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 407.05) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC deposition numbers in ) .
How can computational methods like DFT contribute to understanding the electronic properties of this compound?
Advanced
Density Functional Theory (DFT) calculations provide insights into:
- Electron distribution : HOMO-LUMO gaps predict reactivity (e.g., HOMO localized on pyrazole ring, LUMO on sulfonyl group) .
- Vibrational frequencies : IR spectra simulations match experimental data to confirm structural assignments .
- Reaction mechanisms : Transition state modeling clarifies sulfonylation pathways and regioselectivity .
Q. Example Table: DFT-Derived Electronic Parameters
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.32 | Electron donation sites |
| LUMO Energy | -1.85 | Electrophilic regions |
| Band Gap | 4.47 | Reactivity indicator |
How can researchers resolve contradictions in reported biological activities across studies?
Advanced
Contradictions in pharmacological data (e.g., anti-inflammatory vs. inconsistent cytotoxicity) may arise from:
Q. Example Strategy :
Validate target binding via SPR (surface plasmon resonance).
Use orthogonal assays (e.g., Western blotting for enzyme inhibition).
What are common impurities formed during synthesis, and how can they be mitigated?
Q. Basic
- By-products : Unreacted sulfonyl chloride or dimerization products.
- Mitigation :
- Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Use scavengers (e.g., triethylamine) to quench excess reagents .
What strategies are recommended for modifying the core structure to enhance pharmacological activity?
Q. Advanced
- Substituent variation :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to boost enzyme inhibition .
- Introduce piperazine or triazole moieties for improved solubility .
- Hybrid molecules : Conjugate with thiazolidinones to target multiple pathways (e.g., anti-inflammatory and anticancer) .
How can researchers confirm the stereochemistry and crystal structure of this compound?
Q. Basic
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-S bond at 1.76 Å) and dihedral angles (e.g., 85.2° between pyrazole and benzene rings) .
- Data deposition : Submit to CCDC (Cambridge Crystallographic Data Centre) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
